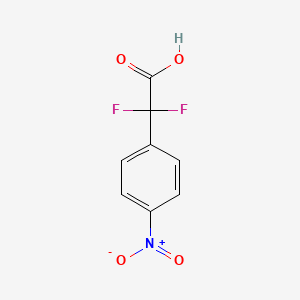

2,2-Difluoro-2-(4-nitrophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-1-3-6(4-2-5)11(14)15/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZESONLWCQFNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674825 | |

| Record name | Difluoro(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206360-56-7 | |

| Record name | Difluoro(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Difluoro-2-(4-nitrophenyl)acetic acid CAS number and properties

An In-depth Technical Guide to 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The unique electronic effects of fluorine can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity. It is within this context that this compound emerges as a significant building block. This guide offers a senior application scientist's perspective on this versatile reagent, moving beyond a simple datasheet to provide a holistic understanding of its properties, synthesis, applications, and handling. The narrative is structured to elucidate not just the "what" but the "why," empowering researchers to leverage this compound's full potential.

Part 1: Core Chemical and Physical Identity

This compound is a specialized organic compound characterized by a phenyl ring substituted with a nitro group at the para position and an acetic acid moiety where the alpha-carbon is geminally difluorinated.

Identifier and Property Summary

| Property | Value | Source(s) |

| CAS Number | 206360-56-7 | [1][2][3] |

| Molecular Formula | C₈H₅F₂NO₄ | [1][2][3] |

| Molecular Weight | 217.13 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Storage | 2-8℃ | [1] |

A table summarizing the core properties of the compound.

Part 2: Synthesis and Chemical Reactivity

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its structure suggests that its preparation would draw upon established methods for the synthesis of α-fluorocarboxylic acids.[4] A plausible synthetic approach could involve the fluorination of a suitable precursor. One such general method involves the reaction of ketene acetals with an electrophilic fluorine source like acetyl hypofluorite (AcOF).[5] This approach is advantageous as it can circumvent issues like elimination and rearrangement reactions that are common with nucleophilic fluorination methods.[5]

The chemical reactivity of this molecule is dictated by three primary features: the carboxylic acid group, the gem-difluoro center, and the electron-withdrawing nitro group on the phenyl ring. The two fluorine atoms on the alpha-carbon significantly increase the acidity of the carboxylic proton due to their strong inductive electron-withdrawing effect. The nitro group further enhances this effect and deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(4-nitrophenyl)acetic acid, a fluorinated aromatic carboxylic acid, represents a molecule of significant interest in the realms of medicinal chemistry and materials science.[1] The unique confluence of a difluoromethyl group, a phenyl ring, and a nitro functionality imparts a distinct electronic and steric profile, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.[1] Its structural motifs are often explored for the development of antibacterial, antifungal, and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization, offering a foundational resource for researchers engaged in its study and application.

Molecular Structure and Properties

The molecular structure of this compound is fundamental to its reactivity and physical characteristics. The electron-withdrawing nature of the two fluorine atoms on the alpha-carbon, coupled with the nitro group on the phenyl ring, significantly influences the acidity of the carboxylic acid and the overall electronic distribution of the molecule.

References

An In-Depth Technical Guide to 2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Structure, Properties, and Synthetic Considerations

Introduction: The Significance of Strategic Fluorination in Arylacetic Acid Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of fluorinated building blocks, α,α-difluoroarylacetic acids represent a particularly valuable class of intermediates.

This guide provides a comprehensive technical overview of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid, a specialized derivative that combines the gem-difluoro motif with the potent electron-withdrawing nitro group. This combination of functionalities makes it a compelling synthon for researchers in medicinal chemistry and advanced materials. We will delve into its core molecular structure and properties, propose a logical and experimentally grounded synthetic strategy, and explore its potential applications as a key intermediate in the development of novel chemical entities.[2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this and related compounds in their work.

Part 1: Molecular Structure and Physicochemical Properties

The defining features of this compound are the geminal fluorine atoms at the alpha-carbon and the para-substituted nitro group on the phenyl ring. The presence of two fluorine atoms significantly increases the acidity of the carboxylic proton and influences the electronic nature of the entire molecule. The nitro group further enhances the electron-deficient character of the aromatic ring, making the compound a versatile intermediate for various chemical transformations.[2]

Core Molecular Data

A summary of the key physicochemical properties for this compound is presented below. This data is essential for handling, characterization, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 206360-56-7 | [2] |

| Molecular Formula | C₈H₅F₂NO₄ | [2][3] |

| Molecular Weight | 217.13 g/mol | [2] |

| Monoisotopic Mass | 217.01866 Da | |

| Appearance | Yellow solid | [2] |

| Storage Conditions | 2-8°C | [2] |

| SMILES | C1=CC(=CC=C1C(C(=O)O)(F)F)--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-1-3-6(4-2-5)11(14)15/h1-4H,(H,12,13) |

Structural Representation

The 2D chemical structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Part 2: Proposed Synthetic Route and Experimental Protocol

While this compound is available from commercial suppliers, a reproducible synthesis is essential for custom applications or scale-up. Direct literature detailing the synthesis of this specific molecule is sparse. However, by drawing upon established methodologies for the α-fluorination of aryl acetic acids and related compounds, a robust synthetic pathway can be proposed.[4][5]

The most logical approach involves the direct fluorination of a suitable precursor, such as 4-nitrophenylacetic acid. Modern fluorination chemistry offers several reagents capable of achieving this transformation. Electrophilic fluorinating agents, such as Selectfluor®, are particularly effective for the α-fluorination of carbonyl compounds.[5]

Proposed Synthesis Workflow

The proposed two-step conversion involves the activation of the starting material, 4-nitrophenylacetic acid, followed by electrophilic fluorination.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, non-optimized procedure based on analogous transformations found in the literature.[5] CAUTION: This reaction should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials:

-

4-Nitrophenylacetic acid

-

Triethylamine (Et₃N)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Silyl Ketene Acetal Intermediate:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenylacetic acid (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine (2.2 eq) to the solution with stirring.

-

After 15 minutes, add trimethylsilyl trifluoromethanesulfonate (2.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The formation of the silyl ketene acetal can be monitored by thin-layer chromatography (TLC) or ¹H NMR of an aliquot.

-

-

Difluorination Reaction:

-

In a separate flask, dissolve Selectfluor® (2.5 eq) in anhydrous acetonitrile.

-

Cool the silyl ketene acetal solution from Step 1 to 0°C.

-

Slowly add the Selectfluor® solution to the reaction mixture. Note: The reaction may be exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS).

-

Part 3: Applications in Research and Development

The true value of this compound lies in its utility as a versatile intermediate. Its unique electronic and structural properties make it a candidate for elaboration into a wide range of more complex molecules with potential biological activity or material properties.

Medicinal Chemistry and Drug Development

This compound serves as a key building block for synthesizing novel therapeutic agents. The α,α-difluoroacetic acid moiety is a known bioisostere of a carboxylic acid, but with altered pKa and metabolic stability.

-

Scaffold for Bioactive Molecules: It is primarily utilized in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals.[2] Its structure is particularly valuable for developing active ingredients that require specific electronic and steric properties.[2]

-

Anti-inflammatory and Antimicrobial Agents: In medicinal chemistry, it is often employed to create compounds with potential antibacterial, antifungal, or anti-inflammatory properties.[2] The difluoromethyl group can enhance binding to target enzymes and improve pharmacokinetic profiles.

-

Enzyme Inhibitors: Phenylacetic acid derivatives are known to interact with various enzymes. The introduction of the nitro and difluoro groups can be used to probe enzyme-substrate interactions and develop targeted inhibitors.[6]

Advanced Materials Science

The reactivity of the carboxylic acid and the electron-deficient aromatic ring can be harnessed in materials science.

-

Polymer Modification: The compound can be used to modify polymers or create specialized coatings where its reactivity can be exploited.[2]

-

Novel Materials: The rigid structure and functional groups could be useful for developing novel materials with specific properties, such as liquid crystals or photoactive compounds.[6]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed building block that offers a gateway to chemical novelty. Its molecular architecture, characterized by the potent combination of gem-difluorination and a nitro-aromatic system, provides chemists with a powerful tool for molecular design. While detailed characterization and application data in peer-reviewed literature remains an opportunity for further research, the foundational principles of fluorine chemistry and its established role as a pharmaceutical intermediate underscore its potential. The proposed synthetic route provides a logical and feasible pathway for its preparation, enabling researchers to explore its full potential in developing next-generation pharmaceuticals and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. Boron-catalyzed α-C–H fluorination of aryl acetic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 6. Buy 2-(4-Fluoro-2-nitrophenyl)acetic acid | 39616-95-0 [smolecule.com]

An In-Depth Technical Guide to 2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the α,α-Difluoro-α-aryl Acetic Acid Moiety

2,2-Difluoro-2-(4-nitrophenyl)acetic acid is a fluorinated organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its importance stems from the unique properties imparted by the difluoromethyl group attached to an aromatic ring. The high electronegativity of the fluorine atoms significantly influences the acidity of the carboxylic acid and the electronic nature of the entire molecule. This modification can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles in drug candidates.

The presence of the nitro group further enhances the synthetic versatility of this compound, allowing for its conversion into an amino group, which can then be used for a variety of coupling reactions. This technical guide provides a comprehensive overview of the key literature surrounding this compound, with a focus on its synthesis, physicochemical properties, and applications in research and development.

Synthesis of this compound: A Two-Step Approach

The most common and efficient method for the synthesis of this compound involves a two-step process: a Reformatsky reaction to create the carbon skeleton, followed by hydrolysis of the resulting ester.

Part 1: The Reformatsky Reaction

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[1][2][3] In this synthesis, ethyl bromodifluoroacetate is reacted with 4-nitrobenzaldehyde to form ethyl 2,2-difluoro-3-hydroxy-3-(4-nitrophenyl)propanoate. This intermediate is then dehydrated in situ to yield ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.

Causality in Experimental Choices:

-

Zinc Activation: The zinc metal must be activated to ensure a smooth reaction. This is typically achieved by treating it with a small amount of iodine or by washing with acid to remove the passivating oxide layer. This activation is crucial for the oxidative addition of zinc to the carbon-bromine bond of the ethyl bromodifluoroacetate.

-

Solvent: Anhydrous aprotic solvents such as THF or toluene are used to prevent the quenching of the organozinc intermediate.

-

Catalysis: The addition of cerium(III) chloride (CeCl₃) can catalyze the reaction, leading to improved yields and milder reaction conditions.[4]

Experimental Protocol: Synthesis of Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Initiation: In the dropping funnel, place a solution of 4-nitrobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction.

-

Addition: Once the reaction has started (indicated by a color change and gentle reflux), add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Hydrolysis of the Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate

-

Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 206360-56-7 | [5] |

| Molecular Formula | C₈H₅F₂NO₄ | [5][6] |

| Molecular Weight | 217.13 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Data:

While a complete set of publicly available spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the nitrophenyl ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the quaternary carbon attached to the fluorine atoms, and the carbonyl carbon of the carboxylic acid. The carbon directly bonded to the two fluorine atoms will exhibit a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the two equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹). A commercial supplier confirms that the infrared spectrum conforms to the structure.[5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. PubChemLite provides predicted collision cross-section data for various adducts.[6]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The unique combination of the difluoroacetic acid moiety and the nitro-substituted phenyl ring makes it a versatile starting material for creating novel chemical entities with targeted biological activities.[5]

Decarboxylative Functionalization:

A recent review highlights the synthetic utility of α,α-difluoroarylacetic acids through decarboxylative functionalization.[7] This strategy allows for the introduction of the difluoromethylaryl group into various molecular scaffolds, which is a highly sought-after transformation in medicinal chemistry.

Potential Signaling Pathway Involvement Diagram

Caption: Synthetic utility in drug discovery.

The amino derivative, obtained by the reduction of the nitro group, can be used in a variety of coupling reactions to build complex molecular architectures. These derivatives have been investigated for potential antibacterial, antifungal, and anti-inflammatory properties.[5]

The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving the metabolic stability and pharmacokinetic properties of a drug molecule. Furthermore, the strong electron-withdrawing nature of the difluoromethyl group can alter the pKa of nearby functional groups, which can be advantageous for optimizing drug-target interactions.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, primarily through a Reformatsky reaction followed by hydrolysis, is a well-understood process. The unique electronic properties conferred by the difluoromethyl and nitro groups make it a valuable building block for the creation of novel molecules with tailored biological activities. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is expected to increase.

References

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. PubChemLite - this compound (C8H5F2NO4) [pubchemlite.lcsb.uni.lu]

- 7. Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Potential Biological Activity of 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid

Foreword: Unveiling the Potential of a Structurally-Informed Molecule

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores and bio-active functional groups presents a rational pathway to novel therapeutic agents. This guide focuses on 2,2-Difluoro-2-(4-nitrophenyl)acetic acid, a compound that, while primarily documented as a synthetic intermediate[1], embodies a compelling convergence of structural motifs with known pharmacological relevance. The presence of a gem-difluoro group alpha to a carboxylic acid, combined with a 4-nitrophenyl ring, suggests a rich, yet unexplored, potential for biological activity.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to establish a robust theoretical framework for investigating this molecule. We will dissect the constituent parts of the molecule, hypothesize potential biological activities based on established medicinal chemistry principles, and provide detailed, actionable experimental protocols to test these hypotheses. Our approach is grounded in scientific integrity, providing a self-validating system of inquiry designed to rigorously assess the therapeutic potential of this compound.

Molecular Architecture and Rationale for Investigation

The structure of this compound is a deliberate intersection of three key functional domains: a carboxylic acid, a gem-difluoro group, and a 4-nitrophenyl moiety. Each component contributes unique physicochemical and electronic properties that can profoundly influence its interaction with biological systems.

-

The Carboxylic Acid Moiety: This functional group is a common feature in many approved drugs, often serving as a critical anchoring point for binding to target proteins through hydrogen bonding or ionic interactions[2][3]. However, its inherent polarity and negative charge at physiological pH can also present challenges, including limited membrane permeability and metabolic instability, often necessitating its replacement with bioisosteres[4][5][6]. Understanding the role of this group is paramount.

-

The Gem-Difluoro Group: The introduction of fluorine is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's properties.[7][8] The gem-difluoro substitution at the alpha-carbon can significantly lower the pKa of the carboxylic acid, enhancing its acidity through strong inductive effects.[9][10] This modification can also block metabolic oxidation at that position, potentially increasing the compound's metabolic stability and half-life.[11]

-

The 4-Nitrophenyl Moiety: Aromatic nitro compounds are a wellspring of diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[12][13] The nitro group is a strong electron-withdrawing group, and its presence can facilitate bioreductive activation, a mechanism central to the activity of many antimicrobial agents.[13] It is crucial, however, to also consider the potential for toxicity associated with this group, as seen in related compounds like 4-nitrophenol.[14][15]

Based on this structural analysis, we can formulate a primary hypothesis: This compound is a candidate for investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent, with its activity profile being a direct consequence of the interplay between its three core functional domains.

Hypothesized Biological Activities & Proposed Experimental Investigation

This section outlines a multi-pronged screening strategy to elucidate the potential biological activities of the target compound. Each proposed workflow is designed to provide clear, quantitative data to either support or refute the guiding hypotheses.

Potential Antimicrobial Activity

Rationale: The 4-nitrophenyl group is a known pharmacophore in antimicrobial agents.[13] Its mechanism often involves enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine species, which can induce DNA damage and oxidative stress, leading to cell death.[13]

Experimental Workflow:

Caption: Workflow for Antimicrobial Activity Assessment.

Step-by-Step Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a vehicle control (microbes with DMSO at the highest concentration used). Also, include a standard antibiotic as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

MBC/MFC Determination: To determine if the compound is cidal or static, subculture 10 µL from each well showing no growth onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Potential Anti-Inflammatory Activity

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives (e.g., ibuprofen, diclofenac). Arylacetic acid derivatives, in particular, are a well-established class of anti-inflammatory agents.[16] The potential mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Experimental Workflow:

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemxyne.com [chemxyne.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. llojibwe.org [llojibwe.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Elucidation of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the fluorinated building block, 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. Primarily utilized in organic synthesis, this compound serves as a critical intermediate in the development of novel pharmaceuticals and agrochemicals. [1]Its unique molecular architecture, featuring a gem-difluoroacetic acid moiety directly attached to a nitrophenyl ring, imparts specific electronic and steric characteristics that are highly sought after in medicinal chemistry for the synthesis of compounds with potential antibacterial, antifungal, or anti-inflammatory properties. [1]This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, a robust, self-validating synthetic protocol is presented, offering researchers a reliable method for its preparation and purification. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules.

Introduction: The Significance of Fluorinated Aromatics in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In drug design, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The gem-difluoroalkyl group, in particular, is of significant interest as it can serve as a bioisostere for carbonyl groups or other functionalities. The title compound, this compound, combines this valuable motif with a nitro-substituted aromatic ring, a common pharmacophore and a versatile synthetic handle for further chemical transformations. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this key building block, ensuring the reliability of subsequent synthetic steps and biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the aromatic protons. The para-substitution pattern of the phenyl ring will result in a characteristic AA'BB' system.

Causality Behind Experimental Observations: The electron-withdrawing nature of both the nitro group and the difluoroacetic acid moiety significantly deshields the aromatic protons, shifting them downfield. The protons ortho to the nitro group (H-3 and H-5) are expected to be the most deshielded, appearing at a lower field than the protons ortho to the difluoroacetic acid group (H-2 and H-6).

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (2H) | 8.30 - 8.45 | d | ~8.5 |

| Ar-H (2H) | 7.80 - 7.95 | d | ~8.5 |

| -COOH | 10.0 - 13.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of fluorine will introduce C-F coupling, which can be a useful diagnostic tool.

Causality Behind Experimental Observations: The carbon atom bearing the two fluorine atoms (C-α) will appear as a triplet due to coupling with the two equivalent fluorine nuclei. The aromatic carbons will also exhibit coupling to the fluorine atoms, though the magnitude of the coupling constant will decrease with the number of bonds separating the carbon and fluorine atoms.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C =O | 165 - 170 | t | ~2-5 |

| Ar-C (C-4) | 148 - 152 | s | - |

| Ar-C (C-1) | 135 - 140 | t | ~20-25 |

| Ar-C (C-2, C-6) | 128 - 132 | s | - |

| Ar-C (C-3, C-5) | 123 - 126 | s | - |

| C F₂ | 110 - 115 | t | ~240-250 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality Behind Experimental Observations: The IR spectrum of this compound will be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the nitro group, and the C-F stretches.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| NO₂ (Asymmetric Stretch) | 1510 - 1540 | Strong |

| NO₂ (Symmetric Stretch) | 1340 - 1360 | Strong |

| C-F | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Causality Behind Experimental Observations: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed in negative ion mode as the deprotonated [M-H]⁻ ion. The predicted collision cross section (CCS) values provide an additional layer of characterization.

Table of Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M-H]⁻ | 216.01138 | 137.1 |

| [M+H]⁺ | 218.02594 | 136.8 |

| [M+Na]⁺ | 240.00788 | 144.4 |

| [M]⁺ | 217.01811 | 132.5 |

Data sourced from PubChemLite. [2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a multi-step process that requires careful control of reaction conditions. A plausible synthetic route is outlined below.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Fluorination: To a solution of 4-nitrobenzaldehyde in dry dichloromethane at -78 °C under an inert atmosphere, slowly add a solution of (diethylamino)sulfur trifluoride (DAST).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification of Intermediate: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1-difluoro-1-(4-nitrophenyl)methane. Purify by column chromatography.

-

Carboxylation: Dissolve the purified intermediate in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour.

-

Quenching with CO₂: Bubble dry carbon dioxide gas through the solution for 2 hours.

-

Acidification and Extraction: Quench the reaction with water and acidify to pH 2 with 1M HCl. Extract the product with ethyl acetate.

-

Final Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Spectroscopic Data Acquisition

Caption: Workflow for spectroscopic data acquisition.

Detailed Methodology:

-

NMR: Spectra should be recorded on a 400 MHz or higher field spectrometer. Samples should be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

IR: Spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

MS: High-resolution mass spectra (HRMS) should be acquired using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer to confirm the elemental composition.

Conclusion

This technical guide provides a detailed spectroscopic and synthetic overview of this compound. The presented data and protocols are designed to support researchers in the confident identification and utilization of this important fluorinated building block. The unique structural features of this compound, particularly the gem-difluoroacetic acid moiety, make it a valuable asset in the synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

Solubility Profile of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid in Common Laboratory Solvents: A Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. Recognizing the absence of a consolidated public database for this specific compound, this document emphasizes a robust, first-principles approach to solubility assessment. It is designed for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data for applications ranging from reaction chemistry to formulation development. The guide synthesizes theoretical considerations with field-proven experimental protocols, enabling users to generate a reliable solubility profile in common laboratory solvents.

Introduction: The Significance of a Solubility Profile

This compound is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a carboxylic acid group, a difluoromethyl group, and a nitrophenyl moiety, suggests a complex solubility behavior that is critical to understand for its effective use.[1] A comprehensive solubility profile is a cornerstone of chemical process development, influencing reaction kinetics, purification strategies, and, in the context of drug development, bioavailability and formulation.[2][3]

This guide will provide a theoretical framework for predicting the solubility of this compound and a detailed experimental protocol for its quantitative determination.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4][5] The solubility of this compound will be governed by the interplay of its polar and nonpolar functionalities.

-

Polar Moieties: The carboxylic acid group (-COOH) is capable of hydrogen bonding and dipole-dipole interactions, favoring solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). The nitro group (-NO2) is also polar and will contribute to interactions with polar solvents.

-

Nonpolar Moieties: The phenyl ring is nonpolar and will favor solubility in nonpolar solvents (e.g., hexane, toluene) through van der Waals forces.

-

Fluorine Substitution: The two fluorine atoms on the alpha-carbon have a significant impact on the molecule's properties. While fluorine is highly electronegative, the C-F bond can have both polar and nonpolar characteristics. The difluoromethyl group can reduce the pKa of the carboxylic acid, potentially increasing its solubility in aqueous bases.

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made. This theoretical assessment is the first step in designing a comprehensive experimental solubility study.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.[6][8]

Materials and Equipment

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The following protocol outlines the steps for determining the equilibrium solubility of this compound.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.[9]

Step 3: Phase Separation

-

After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[2]

-

Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to prevent solid particles from interfering with the analysis.[8][9]

Step 4: Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating from the calibration curve.

Step 5: Data Reporting

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform each measurement in triplicate to ensure reproducibility.[8]

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation: The Solubility Profile

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL) |

| Polar Protic | Water | Low to Moderate | To be determined |

| Methanol | High | To be determined | |

| Ethanol | High | To be determined | |

| Polar Aprotic | Acetonitrile | Moderate | To be determined |

| Acetone | High | To be determined | |

| Dimethylformamide (DMF) | High | To be determined | |

| Dimethyl sulfoxide (DMSO) | High | To be determined | |

| Nonpolar Aprotic | Ethyl Acetate | Moderate | To be determined |

| Dichloromethane | Moderate to Low | To be determined | |

| Toluene | Low | To be determined | |

| Hexane | Very Low | To be determined |

Conclusion

This technical guide provides a comprehensive methodology for researchers to determine the solubility profile of this compound. By combining theoretical predictions with a robust and validated experimental protocol, scientists can generate the critical data needed for the successful application of this compound in their research and development endeavors. The presented workflow ensures data integrity and reproducibility, which are paramount in scientific research.

References

- 1. This compound [myskinrecipes.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid for Advanced Research and Development

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast array of available reagents, fluorinated compounds have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of molecules. This guide provides an in-depth technical overview of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid (CAS No. 206360-56-7), a versatile building block with significant potential in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the presence of both a nitro group and gem-difluoro functionality, make it a valuable intermediate for creating compounds with tailored biological activities, including potential antibacterial, antifungal, or anti-inflammatory properties.[1]

Understanding the Core Asset: Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] The strategic placement of the electron-withdrawing nitro group on the phenyl ring, combined with the inductive effect of the two fluorine atoms, significantly influences the reactivity of the carboxylic acid moiety. This enhanced reactivity can be harnessed for a variety of chemical transformations, most notably in the formation of amide and ester bonds, which are fundamental linkages in a vast number of biologically active molecules.

| Property | Value | Source |

| CAS Number | 206360-56-7 | [1][2] |

| Molecular Formula | C₈H₅F₂NO₄ | [1][2] |

| Molecular Weight | 217.13 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Storage | 2-8°C | [1] |

Commercial Availability: A Comparative Analysis of Suppliers

The accessibility of high-quality starting materials is a critical factor in any research and development pipeline. This compound is available from a range of commercial suppliers, each offering varying purities and quantities. When selecting a supplier, it is crucial to consider not only the stated purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure lot-to-lot consistency and the absence of impurities that could compromise downstream reactions.

| Supplier | Purity Specification | Available Quantities | Additional Information |

| Santa Cruz Biotechnology | Research Grade | Inquire for details | Product intended for proteomics research.[2] |

| MySkinRecipes | 91% (Purity Range: 94.5-100%) | 100mg, 250mg, 1g | Provides product specification sheet.[1] |

| Accela ChemBio Inc. | ≥95% | Inquire for details | - |

| Ambeed | Inquire for details | Inquire for details | - |

| 2A PharmaChem | >96% | Inquire for details | - |

| LookChem | Inquire for details | Inquire for details | Provides access to technical data sheets, COA, and MSDS upon request.[3] |

It is strongly recommended that researchers request a lot-specific Certificate of Analysis from their chosen supplier prior to purchase to verify the purity and identity of the material.[2]

Strategic Application in Medicinal Chemistry: Amide Bond Formation

A primary application of this compound lies in its use as a precursor for the synthesis of novel amide derivatives. The amide bond is a cornerstone of peptide and protein structures and is present in a significant number of blockbuster drugs. The enhanced reactivity of this fluorinated carboxylic acid facilitates its coupling with a wide range of primary and secondary amines to generate a diverse library of compounds for biological screening.

Below is a detailed, step-by-step protocol for a representative amide coupling reaction. This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.

Experimental Protocol: Synthesis of a Novel Amide Derivative

Objective: To synthesize N-benzyl-2,2-difluoro-2-(4-nitrophenyl)acetamide.

Materials:

-

This compound

-

Benzylamine

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon supply

-

Standard laboratory glassware for extraction and purification

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF.

-

Amine and Base Addition: Add benzylamine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.

-

Coupling Agent Addition: Slowly add a solution of PyBOP (1.2 eq) in anhydrous DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-2,2-difluoro-2-(4-nitrophenyl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of the Amide Coupling Workflow:

Caption: Workflow for the synthesis of an amide derivative.

Quality Control and Analytical Considerations

Ensuring the quality and purity of both the starting material and the final product is a non-negotiable aspect of chemical synthesis, particularly in a drug discovery context. For this compound, a multi-pronged analytical approach is recommended for robust quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the structure of the molecule. The ¹⁹F NMR spectrum should exhibit a singlet corresponding to the two equivalent fluorine atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A well-developed HPLC method can quantify the percentage of the desired compound and detect any impurities.

-

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the carboxylic acid and the nitro group.[1]

Diagram of the Quality Control Logic:

Caption: A multi-technique approach to quality control.

Conclusion

This compound stands out as a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the gem-difluoro and nitro functionalities, provide a powerful tool for the synthesis of novel compounds with potentially enhanced biological activity and pharmacokinetic profiles. By carefully selecting a reputable commercial supplier and employing robust analytical methods for quality control, researchers can confidently incorporate this reagent into their synthetic workflows, accelerating the pace of innovation in the development of new therapeutics and other advanced materials.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Hazard Analysis

2,2-Difluoro-2-(4-nitrophenyl)acetic acid, with the molecular formula C₈H₅F₂NO₄ and a molecular weight of 217.13 g/mol , is a solid, likely yellow in appearance, utilized primarily in organic synthesis.[1] Its role as an intermediate in the development of pharmaceuticals and agrochemicals underscores the importance of a comprehensive understanding of its safe handling.[1]

Inferred Hazard Identification:

Based on the known hazards of similar compounds, such as 4-Nitrophenylacetic acid and other fluorinated organic acids, a cautious approach is warranted. The primary hazards are anticipated to be:

-

Skin and Eye Irritation: Aromatic nitro compounds and carboxylic acids are often irritating to the skin and eyes.[2][3] Direct contact may cause redness, pain, and in severe cases, chemical burns.

-

Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[4]

-

Harmful if Swallowed: Ingestion may lead to systemic toxicity.[2][3]

-

Potential for Methemoglobinemia: The presence of a nitroaromatic group suggests a potential risk of methemoglobinemia if absorbed into the bloodstream, a condition that impairs oxygen transport.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO₄ | [1] |

| Molecular Weight | 217.13 g/mol | [1] |

| Appearance | Likely a yellow solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Prudent Laboratory Practices: A Step-by-Step Approach to Safe Handling

A foundational principle of laboratory safety is the minimization of exposure. The following protocols are designed to create a self-validating system of safety when working with this compound.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5] The work area should be equipped with an accessible eyewash station and a safety shower.

Personal Protective Equipment (PPE): Essential Barriers

A comprehensive PPE regimen is non-negotiable.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

-

Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Workflow for Safe Handling of Solid this compound

Caption: Workflow for handling solid this compound.

Strategic Storage for Compound Integrity and Safety

The stability and reactivity of this compound dictate its storage requirements.

Recommended Storage Conditions:

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[1] It should be protected from light and moisture to prevent degradation.

Incompatibilities:

Based on the reactivity of analogous compounds, this compound should be stored away from:

-

Strong Oxidizing Agents: The nitro group can react with strong oxidizers.[2]

-

Strong Bases: As an acid, it will react with strong bases.[3]

-

Reducing Agents: The nitro group can be reduced, potentially leading to vigorous reactions.[2]

Emergency Response: Preparedness and Action

Proactive planning is critical for mitigating the impact of any laboratory incident.

Spill Response Protocol

Caption: Emergency spill response workflow.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Responsible Disposal

All waste containing this compound should be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

While a specific Safety Data Sheet for this compound is not publicly available, a comprehensive safety protocol can be established by analyzing its constituent functional groups. By adhering to the principles of prudent laboratory practice, including the consistent use of engineering controls and personal protective equipment, researchers can safely handle this compound. The guidelines presented in this document are intended to foster a culture of safety and should be supplemented by institution-specific safety protocols and the professional judgment of experienced scientists.

References

An In-depth Technical Guide to the Initial Synthetic Routes for 2,2-Difluoro-2-(4-nitrophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for the initial preparation of 2,2-difluoro-2-(4-nitrophenyl)acetic acid, a valuable intermediate in pharmaceutical and agrochemical research.[1] The unique electronic and steric properties imparted by the gem-difluoro and nitro functional groups make this molecule a significant building block for novel bioactive compounds.[1] This document explores three primary synthetic pathways: direct benzylic difluorination, the Reformatsky reaction, and a malonate-based synthesis. Each route is discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and an analysis of the respective advantages and limitations. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering both theoretical grounding and practical insights into the synthesis of this important fluorinated compound.

Introduction: The Significance of α,α-Difluoro-α-Aryl Acetic Acids

The incorporation of fluorine into organic molecules is a well-established strategy for modulating the physicochemical and biological properties of active pharmaceutical ingredients and agrochemicals. The difluoromethyl group (CF2), in particular, serves as a bioisostere for carbonyl or alkoxy moieties, influencing metabolic stability, lipophilicity, and binding affinity. This compound and its derivatives are key intermediates, with the nitro group providing a versatile handle for further chemical transformations, such as reduction to an amine or participation in nucleophilic aromatic substitution reactions.[2] This guide focuses on the foundational synthetic routes to access this core structure, providing the necessary information for its laboratory-scale preparation and further derivatization.

Synthetic Strategies

Three principal retrosynthetic approaches have been identified for the synthesis of this compound. These are:

-

Route A: Direct Benzylic Difluorination of a 4-nitrophenylacetic acid precursor.

-

Route B: Reformatsky-Type Reaction between 4-nitrobenzaldehyde and a difluoro-α-haloester, followed by oxidation.

-

Route C: Malonate-Based Synthesis involving nucleophilic substitution and subsequent decarboxylation.

The following sections will delve into the specifics of each of these synthetic routes.

Route A: Direct Benzylic Difluorination

This approach is conceptually the most direct, involving the replacement of the two benzylic hydrogens of a 4-nitrophenylacetic acid derivative with fluorine atoms. This transformation is typically achieved using an electrophilic fluorinating agent.

Mechanistic Rationale

The benzylic position is activated by the adjacent phenyl ring, making the C-H bonds susceptible to abstraction. The electron-withdrawing nitro group further acidifies these protons, facilitating the formation of an enolate or a related carbanionic intermediate under basic conditions. This nucleophilic intermediate then attacks the electrophilic fluorine source. The process is repeated for the second fluorination.

The choice of base is critical to control the deprotonation and minimize side reactions. A non-nucleophilic, moderately strong base is often preferred. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commonly used, easy-to-handle electrophilic fluorinating agent for such transformations.[3][4]

Experimental Protocol: Synthesis of Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate

This protocol is adapted from general procedures for the fluorination of nitro-activated methylene groups.[3]

Step 1: Synthesis of Ethyl 4-Nitrophenylacetate This starting material can be prepared via Fischer esterification of 4-nitrophenylacetic acid.

-

Reagents: 4-Nitrophenylacetic acid (1 eq.), Ethanol (excess, as solvent), Sulfuric acid (catalytic amount).

-

Procedure:

-

To a solution of 4-nitrophenylacetic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford ethyl 4-nitrophenylacetate.

-

Step 2: Difluorination of Ethyl 4-Nitrophenylacetate

-

Reagents: Ethyl 4-nitrophenylacetate (1 eq.), Selectfluor® (2.2 eq.), Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of ethyl 4-nitrophenylacetate in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the enolate.

-

Add Selectfluor® portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.

-

Step 3: Hydrolysis to this compound

-

Reagents: Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1 eq.), Lithium hydroxide (LiOH, 2 eq.), Tetrahydrofuran (THF)/Water mixture.

-

Procedure:

-

Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 1-2 with cold 1M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

-

Workflow Diagram

Caption: Workflow for the Direct Difluorination Route.

Data Summary

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Esterification | H₂SO₄ | Ethanol | Reflux | >90% |

| Difluorination | NaH, Selectfluor® | DMF | 0 °C to RT | 40-60% |

| Hydrolysis | LiOH | THF/H₂O | RT | >90% |

Advantages and Disadvantages

-

Advantages: This route is conceptually straightforward and utilizes a commercially available precursor.

-

Disadvantages: The difluorination step can be challenging to control, potentially leading to a mixture of mono- and di-fluorinated products. The use of sodium hydride requires careful handling under anhydrous conditions. Yields for the fluorination step can be moderate.

Route B: Reformatsky-Type Reaction

The Reformatsky reaction provides an alternative approach to construct the carbon skeleton by forming the C-C bond between the aromatic ring and the difluoroacetic acid moiety.[5][6][7]

Mechanistic Rationale

This reaction involves the formation of an organozinc reagent, often called a Reformatsky enolate, from an α-halo ester and zinc metal.[7] This enolate is sufficiently nucleophilic to add to the carbonyl group of an aldehyde or ketone.[5][6] For this synthesis, ethyl 2-bromo-2,2-difluoroacetate is treated with activated zinc to form the corresponding organozinc intermediate. This intermediate then adds to the carbonyl of 4-nitrobenzaldehyde. The resulting β-hydroxy ester can then be oxidized to the corresponding α-keto ester, which is not the target molecule. A more direct approach involves a two-step process: the initial Reformatsky reaction to form a secondary alcohol, followed by oxidation. However, a more elegant variation for difunctional compounds involves a subsequent elimination step if possible, or direct use of the hydroxylated product. For the synthesis of the target acid, the secondary alcohol would need to be oxidized.

Experimental Protocol

Step 1: Reformatsky Reaction

-

Reagents: 4-Nitrobenzaldehyde (1 eq.), Ethyl 2-bromo-2,2-difluoroacetate (1.5 eq.), Activated Zinc powder (2 eq.), Anhydrous THF, Iodine (catalytic).

-

Procedure:

-

Activate zinc powder by stirring with a crystal of iodine in anhydrous THF under an inert atmosphere until the iodine color disappears.

-

Add a solution of 4-nitrobenzaldehyde in THF to the activated zinc suspension.

-

Add ethyl 2-bromo-2,2-difluoroacetate dropwise to the mixture. The reaction is often initiated by gentle heating.

-

Once the reaction starts (indicated by an exothermic event), maintain the temperature at a gentle reflux for 2-3 hours.

-

Cool the reaction to 0 °C and quench by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield ethyl 2,2-difluoro-3-hydroxy-3-(4-nitrophenyl)propanoate.

-

Step 2: Oxidation and Hydrolysis (Hypothetical) A standard oxidation (e.g., using Jones reagent or PCC) would oxidize the secondary alcohol to a ketone. However, this does not lead to the target structure. A more plausible, though not explicitly found in the literature for this exact substrate, would be a dehydration followed by oxidative cleavage, or a direct conversion of the benzylic alcohol to the carboxylic acid, which is a non-trivial transformation in this context.

Given the complexity of the subsequent transformations, the Reformatsky route is less direct for the target acid than for β-hydroxy esters. A more viable application of this type of chemistry would be through a related reaction, which is beyond the scope of this initial guide.

Workflow Diagram

Caption: Conceptual Workflow for the Reformatsky Route.

Advantages and Disadvantages

-

Advantages: This method is effective for C-C bond formation and can tolerate a range of functional groups.

-

Disadvantages: This route does not directly yield the target acetic acid derivative. It produces a β-hydroxy ester which requires further, non-trivial synthetic steps to be converted to the desired product, making this route less efficient for this specific target.

Route C: Malonate-Based Synthesis

This strategy builds the target molecule by first attaching a malonate group to the aromatic ring via nucleophilic aromatic substitution (SNA), followed by hydrolysis and decarboxylation.

Mechanistic Rationale

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the para position. A leaving group such as a halogen (e.g., F or Cl) at the 1-position of the 4-nitrobenzene ring is readily displaced by the enolate of a malonic ester. The resulting arylmalonate ester can then be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final phenylacetic acid derivative. The use of a difluoromalonate ester in the initial step directly introduces the required gem-difluoro moiety.

Experimental Protocol

This protocol is based on established procedures for the synthesis of arylmalonates and their subsequent decarboxylation.[8]

Step 1: Synthesis of Diethyl 2,2-Difluoro-2-(4-nitrophenyl)malonate

-

Reagents: 1-Fluoro-4-nitrobenzene (1 eq.), Diethyl difluoromalonate (1.2 eq.), Sodium hydride (NaH, 1.2 eq.), Anhydrous DMF.

-

Procedure:

-

To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl difluoromalonate dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-fluoro-4-nitrobenzene in DMF and heat the reaction mixture at 80-100 °C for 4-8 hours.

-

Monitor the reaction by TLC.

-

Cool the mixture, quench with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain diethyl 2,2-difluoro-2-(4-nitrophenyl)malonate.

-

Step 2: Hydrolysis and Decarboxylation

-

Reagents: Diethyl 2,2-difluoro-2-(4-nitrophenyl)malonate (1 eq.), Potassium hydroxide (KOH, 3 eq.), Ethanol/Water.

-

Procedure:

-

Dissolve the malonate ester in a mixture of ethanol and water.

-

Add potassium hydroxide and heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with concentrated HCl to pH 1.

-

Heat the acidified mixture to 80-100 °C for 1-2 hours to effect decarboxylation.

-

Cool the solution, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield this compound.

-

Workflow Diagram

Caption: Workflow for the Malonate-Based Synthesis Route.

Data Summary

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| SNAr | NaH | DMF | 80-100 °C | 60-75% |

| Hydrolysis & Decarboxylation | KOH, HCl | Ethanol/H₂O | Reflux, then 80-100 °C | >85% |

Advantages and Disadvantages

-